5-Bromo-3-isocyanato-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isocyanato-1-methylindole: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position, an isocyanate group at the 3rd position, and a methyl group at the 1st position on the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isocyanato-1-methylindole typically involves the bromination of 3-isocyanato-1-methylindole. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-isocyanato-1-methylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Addition Reactions: Reagents like primary amines or alcohols in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of 5-substituted derivatives.
Addition Reactions: Formation of urethanes or ureas.
Oxidation and Reduction Reactions: Formation of oxidized or reduced indole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3-isocyanato-1-methylindole is used as a building block in organic synthesis. Its unique structure allows for the creation of various indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It serves as a model compound to investigate the binding affinity and activity of indole-based drugs .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the treatment of various diseases, including cancer and infectious diseases. Researchers are exploring its use in drug design and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Bromo-3-isocyanato-1-methylindole involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter protein function, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
5-Bromo-3-methylindole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
3-Isocyanato-1-methylindole: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Bromoindole: Lacks both the isocyanate and methyl groups, resulting in different chemical and biological properties.
Uniqueness: 5-Bromo-3-isocyanato-1-methylindole is unique due to the presence of both the bromine atom and the isocyanate group on the indole ring. This combination of functional groups enhances its reactivity and makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
5-bromo-3-isocyanato-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c1-13-5-9(12-6-14)8-4-7(11)2-3-10(8)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSWKIHLYUTWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.